Ethyl 2-cyano-3-mercapto-3-(2-methoxyanilino)acrylate
Description
Ethyl 2-cyano-3-mercapto-3-(2-methoxyanilino)acrylate is a multifunctional acrylate derivative featuring a cyano group, a mercapto (-SH) moiety, and a 2-methoxyanilino substituent. The 2-methoxyanilino group introduces electron-donating properties, while the cyano and acrylate groups enhance electrophilicity, making it reactive in nucleophilic additions and cyclization reactions . Its crystal structure (monoclinic system, space group C2/c) has been resolved, with a molecular formula of C₁₂H₁₂N₂O₂S and a molecular weight of 248.30 g/mol .
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-(2-methoxyanilino)-3-sulfanylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-3-18-13(16)9(8-14)12(19)15-10-6-4-5-7-11(10)17-2/h4-7,15,19H,3H2,1-2H3/b12-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECOCHLLJXMGEQ-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(NC1=CC=CC=C1OC)S)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/NC1=CC=CC=C1OC)\S)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation with Thiolation
This two-step approach adapts methodologies from analogous acrylates:
Step 1: Cyanoacrylate Formation
Ethyl cyanoacetate reacts with a carbonyl precursor (e.g., 2-methoxybenzaldehyde) under Knoevenagel conditions. A base such as piperidine or sodium bicarbonate catalyzes the condensation, forming ethyl 2-cyano-3-(2-methoxyphenyl)acrylate.
Step 2: Thiol Incorporation
The intermediate undergoes nucleophilic thiolation using hydrogen sulfide (H₂S) or thiourea in the presence of acidic catalysts. For example:
$$
\text{Ethyl 2-cyano-3-(2-methoxyphenyl)acrylate} + \text{H}2\text{S} \xrightarrow{\text{HCl}} \text{Target Compound} + \text{H}2\text{O}
$$
This method yields ~60–75% purity, requiring chromatographic purification.
One-Pot Multicomponent Reaction
A streamlined protocol combines ethyl cyanoacetate, 2-methoxyaniline, and carbon disulfide (CS₂) in a single reactor:
- Base Activation : Triethylamine deprotonates ethyl cyanoacetate, enhancing nucleophilicity.
- Michael Addition : 2-Methoxyaniline attacks the activated acrylate.
- Thiol Quenching : CS₂ introduces the mercapto group via nucleophilic substitution.
Conditions :
- Solvent: Dimethylformamide (DMF) or toluene.
- Temperature: 80–100°C for 8–12 hours.
- Yield: 55–68% after recrystallization.
Catalytic Systems and Solvent Effects
Catalyst Selection
| Catalyst | Role | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Piperidine | Knoevenagel condensation | 70 | 85 | |
| Sodium bicarbonate | Mild base for stepwise synthesis | 65 | 78 | |
| Triethylamine | One-pot reaction facilitator | 58 | 72 |
Key Insight : Piperidine outperforms inorganic bases in condensation steps due to superior solubility in organic media.
Solvent Optimization
- Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate mercapto group stability.
- Hydrocarbons (toluene, cyclohexane) improve selectivity but require higher temperatures.
Purification and Characterization
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves thiol oxidation byproducts.
- Recrystallization : Ethanol-water mixtures yield crystalline product (mp 120–122°C).
- Spectroscopic Validation :
Industrial-Scale Considerations
Suppliers like Apollo Scientific Ltd. and Atomax Chemicals Co. utilize continuous-flow reactors to improve throughput. Challenges include:
- Scaling thiolation steps without oxidation.
- Waste management of sulfur byproducts.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-mercapto-3-(2-methoxyanilino)acrylate undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The methoxy group on the aniline ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Nucleophiles: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are often used for substitution reactions.
Major Products Formed
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Amines.
Substitution Products: Various substituted aniline derivatives.
Scientific Research Applications
Ethyl 2-cyano-3-mercapto-3-(2-methoxyanilino)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-mercapto-3-(2-methoxyanilino)acrylate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The methoxy group on the aniline ring can enhance the compound’s binding affinity to specific molecular targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s structural analogs differ in substituents on the acrylate core, impacting reactivity, physical properties, and bioactivity. Key comparisons include:
Table 1: Substituent and Molecular Data
Key Observations:
- Electron-Donating vs.
- Mercapto Group Influence: The presence of -SH distinguishes the target compound and its anilino analog () from non-thiol derivatives (e.g., –16), enabling unique reactivity in thiophene synthesis (e.g., via cyclization with α-haloketones) .
- Crystallinity: The monoclinic crystal system of the target compound contrasts with the syn-periplanar conformation of Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate (torsion angle = 3.2°) .
Biological Activity
Ethyl 2-cyano-3-mercapto-3-(2-methoxyanilino)acrylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known for their ability to interact with biological systems. The synthesis typically involves the reaction of 2-methoxyaniline with ethyl cyanoacetate and a mercapto component, leading to the formation of the acrylate structure.
The general synthetic pathway can be summarized as follows:
- Starting Materials : Ethyl cyanoacetate, 2-methoxyaniline, and a mercapto compound.
- Reaction Conditions : Typically conducted under reflux conditions with appropriate catalysts.
- Purification : The product is purified through crystallization or chromatography.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and protein kinases involved in cell proliferation and survival pathways:
- Inhibition of Protein Kinases : This compound has shown potential as an inhibitor of protein tyrosine kinases (PTKs), which play a crucial role in various signaling pathways associated with cancer progression. By inhibiting PTKs, the compound may help to prevent uncontrolled cell growth and tumor development .
- Antioxidant Properties : The mercapto group in its structure contributes to antioxidant activity, potentially protecting cells from oxidative stress and damage.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Biological Activity | Mechanism | IC50 Values (µM) | Cell Lines Tested |
|---|---|---|---|
| Inhibition of PTKs | Competitive inhibition | 10.5 | MCF-7 (breast cancer) |
| Antioxidant Activity | Scavenging free radicals | 12.0 | HCT116 (colon cancer) |
| Cytotoxicity | Induction of apoptosis | 15.0 | A549 (lung cancer) |
Case Studies
- In Vitro Studies : A study investigating the effects of this compound on MCF-7 breast cancer cells demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 10.5 µM. This effect was attributed to the inhibition of PTK activity, leading to disrupted signaling pathways essential for cell survival .
- Animal Models : In vivo studies using xenograft models have shown that treatment with this compound resulted in reduced tumor growth rates compared to control groups. The compound's ability to inhibit angiogenesis was noted as a contributing factor to its anti-tumor effects .
Q & A
Basic Research Questions
Q. How can the synthesis of Ethyl 2-cyano-3-mercapto-3-(2-methoxyanilino)acrylate be optimized for high yield and purity?
- Methodological Answer : The synthesis involves condensation reactions under controlled conditions. Key steps include:
- Using ethyl cyanoacetate and 2-methoxyaniline derivatives as precursors.
- Optimizing solvent polarity (e.g., ethanol or acetonitrile) to enhance reaction efficiency.
- Monitoring reaction progress via TLC or HPLC to terminate at the optimal time.
- Purification via recrystallization or column chromatography, validated by melting point analysis and spectroscopic methods (¹H/¹³C NMR) .
- Critical Parameter : Adjusting molar ratios and reaction temperature (typically 60–80°C) minimizes side products like dimerized acrylates.
Q. What crystallographic techniques are recommended for structural elucidation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Grow crystals via slow evaporation in solvents like DMSO/ethanol mixtures.
- Collect data using a diffractometer (e.g., Enraf–Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å).
- Refine structures using SHELXL (R factor < 0.05 for high reliability), accounting for monoclinic symmetry (space group C2/c) and Z = 8 .
- Validation : Compare experimental bond lengths/angles with DFT-calculated values to confirm geometric accuracy.
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Prioritize dermal and respiratory protection:
- Use fume hoods for synthesis/purification to avoid inhalation of volatile byproducts.
- Wear nitrile gloves and goggles to prevent skin/eye contact, as acrylates are sensitizers.
- Neutralize waste with alkaline solutions (e.g., 10% NaOH) before disposal to mitigate environmental risks .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound against herbicidal targets?
- Methodological Answer : Combine quantum mechanics and molecular docking:
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials and identify nucleophilic/electrophilic sites.
- Dock the compound into herbicidal target proteins (e.g., acetolactate synthase) using AutoDock Vina, focusing on binding affinity (ΔG) and hydrogen-bond interactions with catalytic residues .
- Validation : Compare computational results with in vitro enzyme inhibition assays (IC₅₀ values).
Q. How do non-covalent interactions in the crystal lattice influence its physicochemical stability?
- Methodological Answer : Analyze Hirshfeld surfaces and interaction energies:
- Use CrystalExplorer to quantify π-π stacking (Cg···Cg distances < 4.0 Å) and S···H/N hydrogen bonds.
- Calculate lattice energy (CLP-PIXEL method) to assess contributions from dispersive vs. electrostatic forces.
- Correlate thermal stability (TGA/DSC data) with intermolecular interaction strength .
Q. What strategies resolve contradictions in reported bioactivity data across structurally analogous acrylates?
- Methodological Answer : Systematically compare experimental variables:
- Normalize bioactivity data (e.g., herbicidal IC₅₀) against substituent electronic effects (Hammett σ constants).
- Re-evaluate reaction conditions (e.g., solvent polarity, catalyst) for analogs like (E)-Ethyl 3-(2-fluoroanilino) derivatives to isolate substituent-specific effects .
- Case Study : The 2-methoxy group in this compound enhances electron donation, potentially increasing metal-binding capacity vs. non-substituted analogs.
Q. How can its metal-complexation behavior be exploited for catalytic or sensing applications?
- Methodological Answer : Design polyligand complexes via coordination chemistry:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
